L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid

Description

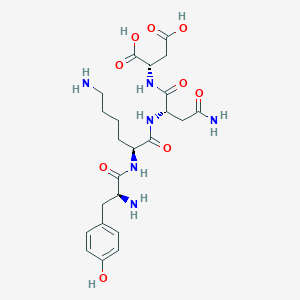

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a tetrapeptide comprising tyrosine (aromatic side chain), lysine (positively charged ε-amino group), asparagine (amide-containing side chain), and aspartic acid (negatively charged carboxyl group).

Properties

CAS No. |

915224-21-4 |

|---|---|

Molecular Formula |

C23H34N6O9 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C23H34N6O9/c24-8-2-1-3-15(27-20(34)14(25)9-12-4-6-13(30)7-5-12)21(35)28-16(10-18(26)31)22(36)29-17(23(37)38)11-19(32)33/h4-7,14-17,30H,1-3,8-11,24-25H2,(H2,26,31)(H,27,34)(H,28,35)(H,29,36)(H,32,33)(H,37,38)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

FBFAZUUZAJYTKP-QAETUUGQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid.

Reduction: DTT or β-mercaptoethanol.

Substitution: Carbodiimides for coupling reactions.

Major Products Formed

Oxidation: Dityrosine, quinones.

Reduction: Free thiols.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide with several applications, particularly in scientific research. Its uniqueness arises from its specific combination of amino acids, which gives it distinct physicochemical properties not found in simpler peptides. The compound's sequence allows it to participate in diverse biological functions while retaining stability under physiological conditions.

Scientific Research Applications

This compound is primarily employed as a research tool in studies related to protein interactions and enzymatic activities.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient creation of the peptide.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological molecules.

Role of Individual Amino Acids

The properties of this compound are influenced by its constituent amino acids:

- L-Tyrosine An aromatic amino acid and a precursor for neurotransmitters.

- L-Lysine An essential amino acid that is important for protein synthesis and metabolism.

- L-Asparagine A non-essential amino acid involved in protein synthesis. L-asparagine is often used in cell culture media to promote cell growth . It can enhance the activity of ornithine decarboxylase in cultured intestinal epithelial cells and human colon adenocarcinoma cells .

- L-Aspartic Acid Plays a role in neurotransmission and is involved in the urea cycle. L-aspartate serves as a central building block and a constituent of proteins for many metabolic processes in most organisms .

L-Asparagine and Aspartic Acid: Further Insights

L-asparagine and L-aspartic acid, components of this compound, have broader roles in biological systems:

- Mammals can synthesize L-asparagine from aspartic acid with the action of asparagine synthetase . Aspartic acid plays critical roles in multiple cellular functions, including the citric acid cycle, urea cycle, and neural signal transmission .

- L-aspartic acid also plays a role in the pathogenesis of psychiatric and neurologic disorders, as well as alterations in branched-chain amino acid (BCAA) levels in diabetes and hyperammonemia .

- L-asparagine serves as a principal source of nitrogen for protein .

Tables of Related Compounds

Several peptides share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| L-Tyrosine | Aromatic amino acid; precursor for neurotransmitters |

| L-Asparagine | Non-essential amino acid; involved in protein synthesis |

| L-Aspartic Acid | Plays a role in neurotransmission; involved in urea cycle |

| L-Lysine | Essential amino acid; important for protein synthesis and metabolism |

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between L-tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid and related peptides:

Functional and Mechanistic Insights

- Asparagine vs. Aspartic Acid : Asparagine-containing peptides exhibit marginally higher biological activity than aspartic acid derivatives, as observed in lycomarasmin analogs . This is attributed to the amide group’s hydrogen-bonding capacity, which may enhance substrate recognition.

- Enzyme Discrimination : Structural studies on asparaginyl- and aspartyl-tRNA synthetases reveal that three key residues differentiate asparagine (amide) from aspartic acid (carboxyl) binding, emphasizing the critical role of side-chain chemistry in molecular interactions .

- Sequence Length and Complexity : Longer peptides (e.g., ’s 12-residue chain) demonstrate diversified functionalities, such as disulfide bond formation (cysteine) or metal coordination (methionine), which shorter peptides lack .

Activity Trends

- Peptide Backbone Modifications: Partial hydrolysis of diacetaminopropionylglycylasparagine to pyruvylglycylaspartic acid reduces activity, suggesting that backbone rigidity and side-chain integrity are crucial .

- Aromatic and Charged Residues : Tyrosine’s aromatic ring and lysine’s positive charge may enhance membrane permeability or receptor binding in the target peptide, unlike threonine- or proline-rich analogs .

Biological Activity

L-Tyrosyl-L-lysyl-L-asparaginyl-L-aspartic acid is a peptide composed of four amino acids: tyrosine, lysine, asparagine, and aspartic acid. This compound has garnered interest in biological research due to its potential roles in various physiological processes, including neurotransmission, cell proliferation, and metabolic regulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and composition of the peptide. The unique combination of amino acids imparts specific physicochemical properties that influence its biological functions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Receptor Binding : It can bind to neurotransmitter receptors, potentially modulating neurochemical signaling pathways.

- Enzymatic Activity : The peptide may influence enzymatic reactions by acting as a substrate or inhibitor.

Neurotransmission

This compound may play a role in neurotransmission due to the presence of tyrosine and aspartic acid, both of which are involved in the synthesis and function of neurotransmitters. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, while aspartic acid is known to act as an excitatory neurotransmitter.

Cell Proliferation and Metabolism

Research indicates that aspartic acid plays a crucial role in cell growth and metabolism. It participates in the malate-aspartate shuttle (MAS), which is essential for cellular energy production. The presence of L-lysine further supports protein synthesis and cellular repair mechanisms.

Case Studies

- Neurotransmitter Regulation : A study demonstrated that peptides similar to this compound could enhance the release of neurotransmitters in neuronal cultures, suggesting a potential role in cognitive functions .

- Cancer Research : In cancer models, asparagine depletion via asparaginase treatment has shown to affect tumor growth negatively. The interaction between this compound and asparagine synthetase could provide insights into therapeutic strategies against certain cancers .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| L-Tyrosine | Precursor for neurotransmitters; involved in mood regulation |

| L-Asparagine | Non-essential amino acid; important for protein synthesis |

| L-Aspartic Acid | Plays a role in neurotransmission; involved in urea cycle |

| L-Lysine | Essential amino acid; crucial for protein metabolism |

The specific sequence of this compound allows it to engage in unique interactions not found in simpler peptides, enhancing its stability under physiological conditions while participating in diverse biological functions .

Research Findings

Recent studies have highlighted the importance of aspartate metabolism in various health conditions:

- Psychiatric Disorders : Alterations in aspartate levels have been linked to mood disorders, suggesting that this compound could play a role in mental health interventions .

- Metabolic Disorders : The compound's influence on mTOR signaling pathways indicates potential applications in metabolic diseases such as obesity and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.